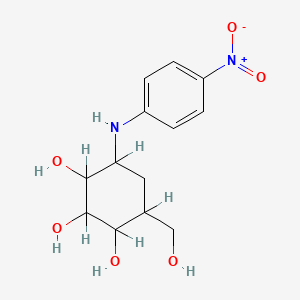

N-(4-Nitrophenyl)validamine

Description

Contextualization within Validamine (B1683471) Chemistry and Aminocyclitol Analogues

Validamine is a naturally occurring aminocyclitol, a class of compounds that are carbocyclic analogues of sugars where the ring oxygen is replaced by a nitrogen atom. nih.govuzh.ch These compounds, and their synthetic derivatives, are of significant interest to biochemists and medicinal chemists due to their ability to mimic natural carbohydrates and interact with carbohydrate-processing enzymes. uzh.chethernet.edu.et Aminocyclitols and their analogues often act as inhibitors or substrates for these enzymes, making them powerful tools for studying enzyme function and for the development of therapeutic agents. ethernet.edu.etresearchgate.net

N-(4-Nitrophenyl)validamine is a synthetic derivative of validamine. The addition of the 4-nitrophenyl group to the validamine structure is a critical modification that enhances its utility in biochemical assays. This group acts as a chromophore, a part of a molecule that absorbs light, which allows researchers to easily monitor the progress of enzymatic reactions.

Significance of this compound as a Model Substrate and Chemical Probe

The strategic design of this compound makes it an excellent model substrate and chemical probe for studying specific enzymatic activities.

This compound has been instrumental in elucidating the enzymatic degradation pathway of validamycin A, a commercial antibiotic. ebi.ac.uk In studies involving the bacterium Flavobacterium saccharophilum, this compound was used as a synthetic model substrate to investigate the cleavage of the C-N linkage in validoxylamine A, a key intermediate in validamycin A degradation. ebi.ac.uk

The research demonstrated that the degradation process involves at least two key enzymes: a dehydrogenase and a C-N lyase. ebi.ac.uk The initial step is the oxidation of this compound to N-p-nitrophenyl-3-ketovalidamine by a dehydrogenase. ebi.ac.uk This intermediate is then acted upon by a C-N lyase, which cleaves the carbon-nitrogen bond, releasing p-nitroaniline. ebi.ac.uk The instability of the resulting keto compound made its direct isolation challenging, but the detection of p-nitroaniline confirmed the cleavage step. ebi.ac.uk

Similar experiments with the related compound N-p-nitrophenylvalienamine further supported the proposed two-enzyme mechanism. ebi.ac.uk These studies, using this compound as a probe, were crucial in mapping out the degradation pathway of validamycin A. ebi.ac.uk

| Substrate | Organism/Enzyme Source | Intermediate Product | Final Product | Enzyme(s) Involved |

| This compound | Flavobacterium saccharophilum membrane fraction | N-p-nitrophenyl-3-ketovalidamine | p-nitroaniline | Dehydrogenase, C-N lyase |

| N-p-nitrophenylvalienamine | Flavobacterium saccharophilum membrane fraction | N-p-nitrophenyl-3-ketovalienamine | Unstable keto compound | Dehydrogenase, C-N lyase |

The application of this compound extends to the broader study of glycosidase-related enzymes. While technically not a glycoside due to the C-N bond, its structural similarity to glycosides allows it to interact with the active sites of these enzymes. The 4-nitrophenyl group serves as an excellent leaving group, and its release can be monitored spectrophotometrically, providing a convenient assay for enzyme activity.

This approach is analogous to the use of other p-nitrophenyl-based substrates in enzyme assays, such as p-nitrophenyl-α-D-glucopyranoside for α-glucosidases or 4-Nitrophenyl-N-acetyl-β-D-glucosaminide for N-acetyl-beta-D-hexosaminidase. medchemexpress.com The rate of p-nitrophenol or p-nitroaniline release provides a direct measure of the enzyme's catalytic efficiency (kcat) and its affinity for the substrate (Km). For instance, studies on a 3-ketovalidoxylamine A C-N lyase determined an apparent Km value of 0.14 mM using p-nitrophenyl-3-ketovalidamine as the substrate. researchgate.net

The use of such model substrates is a cornerstone of mechanistic enzymology, allowing researchers to probe the catalytic mechanisms of enzymes, screen for inhibitors, and understand how factors like pH and temperature affect enzyme function. ubc.ca

Structure

3D Structure

Properties

CAS No. |

97380-32-0 |

|---|---|

Molecular Formula |

C13H18N2O6 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

4-(hydroxymethyl)-6-(4-nitroanilino)cyclohexane-1,2,3-triol |

InChI |

InChI=1S/C13H18N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-4,7,10-14,16-19H,5-6H2 |

InChI Key |

JXUGHMBEWUEHHW-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O)CO |

Canonical SMILES |

C1C(C(C(C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O)CO |

Synonyms |

N-(4-nitrophenyl)validamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Nitrophenyl Validamine

Synthetic Pathways for N-(4-Nitrophenyl)validamine

The construction of this compound can be approached through established organic chemistry reactions, primarily involving the formation of a C-N bond between the validamine (B1683471) core and a 4-nitrophenyl moiety. Two principal synthetic routes are considered: nucleophilic aromatic substitution and reductive amination.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are validamine and a suitable 4-nitrophenyl source.

Validamine: This aminocyclitol forms the core structure. It is a saturated 7-amino-C7-cyclitol and a key component of the natural product validamycin, an antifungal antibiotic. researchgate.net

4-Fluoronitrobenzene: In the context of nucleophilic aromatic substitution, 4-fluoronitrobenzene serves as an activated aryl halide. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group in the para position. nih.gov

4-Nitrobenzaldehyde (B150856): For the reductive amination pathway, 4-nitrobenzaldehyde is the carbonyl-containing precursor that reacts with the amino group of validamine to form an imine intermediate.

A summary of the key precursor compounds is provided in the table below.

| Precursor Compound | Role in Synthesis |

| Validamine | Aminocyclitol core structure |

| 4-Fluoronitrobenzene | 4-Nitrophenyl group source (Nucleophilic Aromatic Substitution) |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl group source (Reductive Amination) |

Reaction Conditions and Methodological Approaches

Nucleophilic Aromatic Substitution:

This method involves the reaction of validamine with 4-fluoronitrobenzene. The lone pair of electrons on the nitrogen atom of validamine acts as a nucleophile, attacking the electron-deficient carbon atom of the 4-fluoronitrobenzene that bears the fluorine atom. The reaction is facilitated by the presence of a base to neutralize the hydrofluoric acid byproduct.

A general procedure would involve dissolving validamine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like potassium carbonate. 4-Fluoronitrobenzene is then added, and the reaction mixture is heated to drive the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Reductive Amination:

This two-step, one-pot reaction begins with the condensation of validamine and 4-nitrobenzaldehyde to form a Schiff base (imine) intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary amine, this compound.

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. A mild reducing agent is crucial to selectively reduce the imine in the presence of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. orientjchem.orgscispace.com The reaction is often performed at room temperature or with gentle heating. It is important to note that careful control of the reducing agent is necessary, as some borohydride reagents have the potential to reduce the nitro group, leading to undesired byproducts. researchgate.net

| Synthetic Method | Key Reagents | Solvent | General Conditions |

| Nucleophilic Aromatic Substitution | Validamine, 4-Fluoronitrobenzene, Base (e.g., K₂CO₃) | Polar aprotic (e.g., DMF) | Heating |

| Reductive Amination | Validamine, 4-Nitrobenzaldehyde, Reducing Agent (e.g., NaBH₄) | Protic (e.g., Methanol) | Room temperature or gentle heating |

Purification and Isolation Procedures

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of aminocyclitol derivatives is column chromatography.

Column Chromatography: Silica (B1680970) gel is a frequently used stationary phase for the purification of polar compounds like this compound. A gradient elution system, typically starting with a less polar solvent system and gradually increasing the polarity, is employed. For instance, a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane (B92381) can be used. The polarity of the eluent is increased to facilitate the elution of the more polar product from the silica gel column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Crystallization: If the purified compound is a solid, recrystallization from a suitable solvent or solvent mixture can be used as a final purification step to obtain a highly pure crystalline product.

Derivatization Strategies for this compound Analogues

The this compound scaffold provides multiple sites for chemical modification to explore structure-activity relationships and develop analogues with improved inhibitory potency or selectivity against specific glycosidases.

Synthesis of N-(4-Nitrophenyl)-3-ketovalidamine and Related Intermediates

A key derivative of this compound is N-(4-Nitrophenyl)-3-ketovalidamine. researchgate.net This compound is an important intermediate and can be prepared through the oxidation of the secondary hydroxyl group at the C-3 position of the validamine ring.

While enzymatic methods using microorganisms like Stenotrophomonas maltrophilia have been reported for this conversion, chemical oxidation methods can also be employed. scispace.com Selective oxidation of a specific secondary alcohol in the presence of other hydroxyl groups can be challenging. However, methods utilizing reagents like Dess-Martin periodinane or Swern oxidation, potentially with the use of protecting groups for the other hydroxyls, could be explored. The resulting ketone functionality in N-(4-Nitrophenyl)-3-ketovalidamine serves as a handle for further derivatization, such as the introduction of different functional groups via nucleophilic addition to the carbonyl group.

Exploration of Structural Modifications and Design Principles

The design of this compound analogues is often guided by the goal of mimicking the transition state of the glycosidic bond cleavage catalyzed by glycosidases. Key areas for structural modification include:

The N-Aryl Group: The 4-nitrophenyl group can be replaced with other substituted aryl or heteroaryl moieties to probe the electronic and steric requirements of the enzyme's active site. Modifications to the substituents on the aromatic ring can influence the compound's binding affinity and selectivity.

The Validamine Core: The hydroxyl groups on the cyclitol ring can be modified. For instance, they can be deoxygenated, epimerized, or replaced with other functional groups like fluorine to alter the hydrogen bonding interactions within the enzyme's active site.

Introduction of Additional Functional Groups: New functionalities can be introduced at various positions to create additional interactions with the enzyme. For example, the synthesis of C-glycoside analogues or the attachment of other sugar moieties can be explored.

The overarching design principle is to create molecules that can more effectively mimic the charge distribution and geometry of the transition state of the enzymatic reaction, thereby acting as potent and selective inhibitors. nih.govnih.gov The exploration of these structural modifications allows for a systematic investigation of the structure-activity relationship, leading to the development of more effective glycosidase inhibitors. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrophenyl Validamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of the proton and carbon signals of N-(4-Nitrophenyl)validamine can be achieved, confirming the covalent linkage between the validamine (B1683471) moiety and the 4-nitrophenyl group.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the validamine core and the 4-nitrophenyl substituent. The protons on the cyclohexane (B81311) ring of the validamine moiety would appear as a series of complex multiplets in the upfield region, typically between δ 3.0 and 4.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment (axial or equatorial). The hydroxymethyl group (CH₂OH) protons would also resonate in this region.

The aromatic protons of the 4-nitrophenyl group are anticipated to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. They typically present as a pair of doublets in an AA'BB' system. The protons ortho to the nitro group (H-3' and H-5') are expected to resonate at a higher chemical shift (around δ 8.0-8.2 ppm) compared to the protons meta to the nitro group (H-2' and H-6'), which are adjacent to the amino linkage (around δ 6.8-7.2 ppm) researchgate.netchemicalbook.comdiscoveryjournals.org. The integration of these signals would confirm the presence of four aromatic protons. A broad singlet corresponding to the secondary amine proton (N-H) would also be observable, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (Validamine) | ~3.5 - 4.0 | m | - |

| H-2, H-3, H-4, H-5, H-6 (Validamine) | ~3.0 - 4.5 | m | - |

| CH₂OH (Validamine) | ~3.6 - 3.8 | m | - |

| H-2', H-6' (4-Nitrophenyl) | ~6.8 - 7.2 | d | ~9.0 |

| H-3', H-5' (4-Nitrophenyl) | ~8.0 - 8.2 | d | ~9.0 |

| NH | Variable | br s | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The validamine core is expected to show seven distinct carbon signals. The carbons of the cyclohexane ring would appear in the range of δ 60-85 ppm, with the carbon bearing the amino group (C-1) shifted downfield upon N-arylation compared to unsubstituted validamine nih.gov. The hydroxymethyl carbon would resonate at approximately δ 60-65 ppm.

The 4-nitrophenyl group will exhibit four signals in the aromatic region (δ 110-155 ppm). The carbon atom attached to the nitro group (C-4') is highly deshielded and would appear at the lowest field, around δ 145-150 ppm. The carbon atom bonded to the nitrogen of the validamine (C-1') would also be significantly downfield, around δ 150-155 ppm. The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the nitro group would have characteristic shifts around δ 112-115 ppm and δ 125-127 ppm, respectively discoveryjournals.org.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Validamine Carbons (C1-C6, CH₂OH) | ~60 - 85 |

| C-1' (ipso-NH) | ~150 - 155 |

| C-2', C-6' | ~112 - 115 |

| C-3', C-5' | ~125 - 127 |

| C-4' (ipso-NO₂) | ~145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the two constituent moieties.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be instrumental in tracing the connectivity of the protons within the validamine ring system, helping to assign the individual protons based on their correlations. Cross-peaks would be observed between adjacent protons on the cyclohexane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the carbons in the validamine and 4-nitrophenyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical as it shows correlations between protons and carbons that are separated by two or three bonds. This technique provides the definitive evidence for the N-linkage between the validamine and the 4-nitrophenyl group. A key correlation would be expected between the proton on the nitrogen-bearing carbon of the validamine ring (H-1) and the ipso-carbon of the aromatic ring (C-1'). Conversely, correlations from the aromatic protons ortho to the amino group (H-2', H-6') to the C-1 of the validamine ring would also confirm the connection.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the glycosidic-like C-N bond connecting the two moieties, leading to fragment ions corresponding to the protonated validamine and the 4-nitrophenylamine radical cation or related species nih.govcore.ac.uk. Other fragmentations could include losses of water molecules from the validamine core.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 299.13 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 281.12 | Loss of one water molecule |

| [M+H - 2H₂O]⁺ | 263.11 | Loss of two water molecules |

| [Validamine+H]⁺ | 178.11 | Cleavage of the C-N aryl bond |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is generally not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential thermal degradation in the injector and column mdpi.comsigmaaldrich.com. To make the compound amenable to GC-MS analysis, chemical derivatization is required. A common approach for aminocyclitols and related compounds is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the polar hydroxyl and amino groups into nonpolar silyl (B83357) ethers and silyl amines sigmaaldrich.com. After derivatization, the resulting volatile compound could be analyzed by GC-MS. The mass spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns, which would include losses of the silyl groups and fragmentation of the core structure, further confirming the identity of the analyte.

Vibrational Spectroscopy for Functional Group Characterization

Specific experimental Infrared (IR) spectroscopy data, including tables of vibrational frequencies and their corresponding functional group assignments for this compound, are not available in the reviewed literature.

Published Raman spectroscopy data for this compound, which would provide insights into its molecular vibrations, could not be located.

Electronic Spectroscopy for Chromophore Analysis

While the nitrophenyl group is a known chromophore, specific Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) and corresponding molar absorptivity data for this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports detailing the methods for the crystal growth and preparation of this compound for X-ray diffraction analysis. Consequently, crystallographic data such as crystal system, space group, and unit cell dimensions are unavailable.

Data Collection and Refinement Procedures

The acquisition of crystallographic data involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are meticulously recorded by a detector.

A suitable single crystal is mounted on a goniometer, often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data. mdpi.com Data collection is typically performed using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector, and an X-ray source like a sealed tube or microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. mdpi.com The crystal is rotated through a series of angles, allowing the collection of a complete sphere of diffraction data. ohio-state.edu

Once the data is collected, the raw reflection intensities are processed. This includes indexing, which determines the unit cell parameters and crystal system, and integration, which measures the intensity of each diffraction spot. ohio-state.eduresearchgate.net The structure is then "solved" using computational methods, such as direct methods, which generate an initial electron density map and a preliminary molecular model. numberanalytics.comrsc.org This model is subsequently refined against the experimental diffraction data using a full-matrix least-squares procedure. researchgate.net The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by metrics such as the R1 and wR2 values, which should ideally be low, indicating a good fit to the data. tugraz.at

Table 1: Representative Crystal Data and Structure Refinement Parameters Note: As specific crystallographic data for this compound is not publicly available, this table presents typical parameters based on a closely related structure, 4-(4-Nitrophenyl)thiomorpholine, for illustrative purposes. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₂S (Illustrative) |

| Formula Weight | 224.28 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.3525(5) Å, b = 10.3755(4) Å, c = 7.4464(3) Å, β = 96.325(2)° |

| Volume | 1025.34(7) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection Method | ω and φ scans |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R1 = 0.0324 |

| R indices (all data) | wR2 = 0.0811 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The refined crystal structure provides a wealth of information about the molecule's internal geometry. Analysis of bond lengths reveals the nature of the chemical bonds; for instance, the C-N bonds within the nitrophenyl ring will exhibit lengths intermediate between single and double bonds due to aromatic delocalization. nih.gov The C-N bond connecting the validamine moiety to the phenyl ring and the N-O bonds of the nitro group are of particular interest.

Bond angles indicate the hybridization of the constituent atoms. The sp² hybridized carbons of the phenyl ring are expected to have angles close to 120°, while the sp³ hybridized carbons of the validamine ring will exhibit angles nearer to the tetrahedral angle of 109.5°. mdpi.com

Table 2: Selected Expected Bond Lengths and Angles for this compound Note: These are representative values based on analogous structures found in the literature. mdpi.comnih.gov

| Bond/Angle | Type | Expected Value | Significance |

| C-C (phenyl) | Bond Length | ~1.39 Å | Typical for aromatic rings. |

| C-N (amine) | Bond Length | ~1.40 Å | Single bond character connecting the two main moieties. |

| N-O (nitro) | Bond Length | ~1.22 Å | Partial double bond character typical of nitro groups. |

| C-N-C | Bond Angle | ~120-125° | Geometry at the linking nitrogen atom. |

| O-N-O (nitro) | Bond Angle | ~125° | Standard angle for a nitro group. |

| Phenyl-NO₂ | Dihedral Angle | Variable | Describes the twist of the nitro group relative to the ring, often slightly twisted. |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to be significant.

Hydrogen bonds are likely the most dominant force directing the crystal packing. The validamine moiety possesses multiple hydrogen bond donors (the amine N-H and hydroxyl O-H groups) and acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen of the amine). The nitro group on the phenyl ring provides two strong hydrogen bond acceptors (the oxygen atoms). These groups can engage in a complex network of intermolecular hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Determination

Chromatographic methods are indispensable for the analysis of this compound, enabling both the assessment of its purity and the determination of its concentration in various mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. jneonatalsurg.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. chromatographyonline.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a silica-based C18 column, is used. The mobile phase would consist of a polar solvent mixture, commonly a gradient of water (often buffered, e.g., with formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The compound is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, this compound partitions between the stationary and mobile phases. Its polarity, influenced by the hydroxyl and amine groups of the validamine part and the polar nitro group, dictates its retention time.

Detection is straightforward due to the presence of the nitrophenyl chromophore, which absorbs strongly in the ultraviolet (UV) region. A UV detector set to a wavelength of maximum absorbance (λmax) for the nitrophenyl group (typically around 260-400 nm) would provide high sensitivity. jfda-online.com By comparing the peak area of the analyte to that of a known standard, the purity can be assessed and the quantity can be precisely determined. jneonatalsurg.com

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Column | C18 (Octadecyl-silica), e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Monitoring at λmax of the nitrophenyl chromophore |

Thin-Layer Chromatography (TLC) for Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.org A specific method for the separation and determination of the parent compound, validamine, has been established and can be adapted. nih.gov

For this compound, the stationary phase would typically be a silica (B1680970) gel G plate. nih.gov The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase. A solvent system consisting of a mixture like 1-propanol, acetic acid, and water could be effective, with the exact ratios adjusted to achieve optimal separation. nih.gov

After spotting the sample on the plate and developing it, the separated components are visualized. Due to its nitrophenyl group, the compound spot may be visible under UV light (254 nm) as a dark spot on a fluorescent background. Alternatively, chemical staining can be used. A ninhydrin (B49086) solution, which reacts with the amine group of the validamine moiety, can be sprayed on the plate followed by heating, which would produce a colored spot (typically purple or brown). nih.gov

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and can be used for identification purposes. libretexts.org

Table 4: TLC System for the Separation of Validamine-Related Compounds nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel G plate |

| Mobile Phase | 1-Propanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Development | In a saturated chamber at 25 °C |

| Visualization | 1. UV light (254 nm) |

| 2. 0.1% Ninhydrin spray followed by heating | |

| Quantification | Densitometric scanning at a specific wavelength (e.g., 420 nm for ninhydrin spots) |

Enzymatic Transformations and Biochemical Mechanisms of N 4 Nitrophenyl Validamine

N-(4-Nitrophenyl)validamine as a Substrate in Microbial Metabolism

Research has demonstrated that microorganisms, particularly of the genus Flavobacterium and Stenotrophomonas, can utilize this compound as a substrate, mimicking the initial steps of validamycin A degradation. oup.comresearchgate.net This metabolic process is initiated by specific enzymatic transformations that modify the validamine (B1683471) moiety, preparing it for subsequent cleavage.

Enzymatic Cleavage of the C-N Linkage

The central event in the microbial metabolism of this compound is the enzymatic cleavage of the C-N bond that links the validamine and p-nitrophenyl groups. oup.comresearchgate.net This reaction is not a direct cleavage but follows an initial enzymatic modification of the validamine ring. Studies with the membrane fraction of Flavobacterium saccharophilum have shown that the incubation of this compound leads to the eventual breaking of this linkage. oup.com

Identification of Specific Enzymes Involved (e.g., Dehydrogenases, C-N Lyases)

The enzymatic breakdown of this compound is a two-step process involving the sequential action of two key enzymes: a dehydrogenase and a C-N lyase. oup.comresearchgate.net

Glucoside 3-dehydrogenase : The first step is catalyzed by a membrane-bound glucoside 3-dehydrogenase. This enzyme oxidizes the hydroxyl group at the C-3 position of the validamine portion of this compound. nih.gov This oxidation results in the formation of an intermediate compound, N-p-nitrophenyl-3-ketovalidamine. oup.comresearchgate.net

3-Ketovalidoxylamine A C-N Lyase : Following the action of the dehydrogenase, a 3-ketovalidoxylamine A C-N lyase acts on the resulting intermediate. This enzyme specifically recognizes the 3-keto derivative and catalyzes the cleavage of the C-N bond. oup.comwikipedia.org The purification of this lyase from Flavobacterium saccharophilum has been achieved, allowing for its detailed characterization. oup.com

Characterization of Enzymatic Products and Intermediates (e.g., p-nitroaniline)

The enzymatic degradation of this compound yields distinct and identifiable products and intermediates.

Intermediate: N-p-nitrophenyl-3-ketovalidamine : The action of glucoside 3-dehydrogenase on this compound leads to the formation of N-p-nitrophenyl-3-ketovalidamine. This intermediate has been successfully isolated and identified. oup.comresearchgate.net

Product: p-Nitroaniline : The subsequent cleavage of N-p-nitrophenyl-3-ketovalidamine by the C-N lyase releases the aromatic amine, p-nitroaniline. This product has been definitively identified in the reaction mixture. oup.comresearchgate.net

Product: 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one : The other product resulting from the C-N bond cleavage is an unstable keto compound. Due to its instability, direct purification has proven challenging. However, its structure has been established through the characterization of its hydrogenation products as 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one. oup.comresearchgate.net

Kinetic Characterization of Enzyme-Substrate Interactions

The efficiency and specificity of the enzymes involved in the metabolism of this compound can be described by their kinetic parameters.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, Kcat)

The apparent Michaelis constant (Km) for the 3-ketovalidoxylamine A C-N lyase with N-p-nitrophenyl-3-ketovalidamine as the substrate has been determined.

| Enzyme | Substrate | Apparent Km (mM) |

|---|---|---|

| 3-Ketovalidoxylamine A C-N Lyase | N-p-nitrophenyl-3-ketovalidamine | 0.24 oup.com |

No Vmax or kcat values for the enzymes metabolizing this compound or its intermediate were found in the reviewed literature.

Investigation of Enzyme Inhibition Kinetics (e.g., Ki, IC50)

The investigation of enzyme inhibition provides valuable information about the enzyme's active site and regulatory mechanisms. The 3-ketovalidoxylamine A C-N lyase from Flavobacterium saccharophilum has been shown to be inhibited by metal chelators.

| Enzyme | Inhibitor | Effect | Reversal |

|---|---|---|---|

| 3-Ketovalidoxylamine A C-N Lyase | EDTA | Inhibition oup.com | Reversed by Ca2+oup.com |

| 3-Ketovalidoxylamine A C-N Lyase | Ethyleneglycol bis(β-aminoethylether)-N,N′-tetraacetic acid | Inhibition oup.com | Reversed by Ca2+oup.com |

No specific Ki or IC50 values for inhibitors of the dehydrogenase or C-N lyase involved in this compound metabolism were found in the reviewed literature.

Computational and Theoretical Studies on N 4 Nitrophenyl Validamine

Theoretical Prediction of Spectroscopic Properties

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) of a molecule's nuclei, such as 1H and 13C. These predictions are valuable for assigning experimental spectra and understanding how the electronic environment of each nucleus is influenced by the molecule's conformation and substituents.

Table 1: Representative Theoretical NMR Data for Structurally Related Compounds

| Compound | Method | Nucleus | Calculated Chemical Shift (ppm) |

| N-(4-nitrophenyl)acrylamide | DFT/B3LYP | 1H | 6.91-8.66 |

| ({4-nitrophenyl}sulfonyl)tryptophan | DFT | 1H | 6.91-8.66 |

| N-(4-nitrophenyl)-2,2-dibenzoylacetamide | DFT | 13C | Not specified |

Note: This table is illustrative of calculations performed on similar molecules and does not represent data for N-(4-Nitrophenyl)validamine.

Electronic Transition Predictions and UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict these electronic transitions and simulate the UV-Vis absorption spectrum. Such predictions can help in understanding the electronic structure, color, and photochemical properties of a compound.

Specific theoretical predictions of electronic transitions and simulated UV-Vis spectra for this compound are not found in the current scientific literature. While the electronic properties of nitrophenyl derivatives are a subject of interest and have been investigated computationally for other molecules, a targeted study on this compound has not been published.

Table 3: Illustrative Electronic Transition Data for a Related Compound

| Compound | Method | Predicted Transition | Calculated Wavelength (nm) |

| N-(4-nitrophenyl)-2,2-dibenzoylacetamide | TD-DFT | n-π | 315-340 |

| N-(4-nitrophenyl)-2,2-dibenzoylacetamide | TD-DFT | π-π | 270-275 |

Note: This table is for illustrative purposes with data from a different compound and does not reflect calculations for this compound.

Structure Activity Relationship Sar Studies in N 4 Nitrophenyl Validamine Analogues

Influence of the 4-Nitrophenyl Moiety on Biochemical Reactivity

The introduction of a 4-nitrophenyl group to the validamine (B1683471) core significantly impacts its biochemical reactivity, primarily due to the electronic and steric properties of this substituent. The nitro group is a strong electron-withdrawing group, which can influence the pKa of the secondary amine in the validamine structure. This alteration in basicity can affect the protonation state of the molecule at physiological pH, a critical factor for its interaction with the active site of glycosidases.

Research on related N-substituted valiolamine (B116395) derivatives, close analogues of validamine, has shown that the nature of the N-substituent plays a pivotal role in the inhibitory potency against α-glucosidases. While direct data for N-(4-Nitrophenyl)validamine is not extensively available, studies on other N-aryl derivatives suggest that the aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, tryptophan, and phenylalanine, within the enzyme's active site. mdpi.com The presence of the nitro group can further enhance these interactions through favorable electrostatic interactions.

Impact of Validamine Core Stereochemistry and Substitutions on Enzymatic Interactions

The stereochemistry of the validamine core is fundamental to its biological activity. As a cyclitol, validamine possesses multiple chiral centers, and their spatial arrangement dictates the molecule's ability to mimic the natural substrate of glycosidases. The hydroxyl groups on the cyclohexane (B81311) ring are crucial for forming a network of hydrogen bonds with polar residues in the enzyme's active site, thereby anchoring the inhibitor.

Studies on validamine and its derivatives have consistently demonstrated that even minor changes in the stereoconfiguration of a single hydroxyl group can lead to a dramatic loss of inhibitory activity. This highlights the precise geometric and stereochemical requirements for effective binding. For instance, the relative orientation of the hydroxymethyl group and the amino group is critical for proper recognition by the enzyme.

Substitutions on the validamine core, other than at the nitrogen atom, can also modulate enzymatic interactions. For example, the introduction of small alkyl or halogen groups at specific positions on the cyclohexane ring can alter the compound's lipophilicity and conformational flexibility, which in turn can affect its binding affinity and selectivity for different glycosidase isozymes.

Correlation of Structural Features with Enzyme Binding Affinity and Transformation Efficiency

The binding affinity of this compound analogues to glycosidases is a direct consequence of the interplay between the validamine core and the N-substituent. A strong correlation exists between specific structural features and the resulting inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Based on studies of N-substituted valiolamine derivatives, a clear trend emerges where the size, shape, and electronic nature of the N-substituent dictate the binding affinity.

| N-Substituent | General Effect on Binding Affinity | Plausible Interactions |

| Small Alkyl Groups | Moderate | Hydrophobic interactions |

| Bulky Alkyl Groups | Variable (potential steric hindrance) | Enhanced hydrophobic interactions if accommodated |

| Aromatic Groups | Generally Favorable | π-π stacking, hydrophobic interactions |

| Substituted Aromatic Groups | Dependent on substituent nature | Electrostatic interactions, hydrogen bonding |

The 4-nitrophenyl group in this compound is expected to contribute favorably to binding affinity through a combination of hydrophobic and electronic interactions. Molecular modeling studies on similar inhibitors suggest that the aromatic ring can fit into a hydrophobic pocket near the active site, while the nitro group can form specific interactions with polar residues. mdpi.com

Transformation efficiency, in the context of glycosidase inhibition, refers to the ability of the compound to effectively block the catalytic activity of the enzyme. This is not solely dependent on binding affinity but also on how the inhibitor occupies the active site and mimics the transition state of the natural substrate. The protonated secondary amine of the validamine core is thought to mimic the oxocarbenium ion-like transition state of glycosidic bond cleavage, a key feature for potent inhibition.

Comparative Analysis with Other Validamine Derivatives and Glycosidase Inhibitors

To contextualize the potential of this compound, it is useful to compare its inferred properties with those of other known validamine derivatives and established glycosidase inhibitors. Validamine itself is a weak inhibitor, but N-substitution can dramatically enhance its potency.

The table below presents a comparative analysis of the IC50 values of various glycosidase inhibitors. While specific data for this compound is not available, the data for related compounds illustrate the impact of N-substitution.

| Compound | Target Enzyme | IC50 (µM) |

| Acarbose | α-Glucosidase (yeast) | ~750 |

| Voglibose | α-Glucosidase (rat intestine) | ~0.02 |

| Validamine | α-Glucosidase (yeast) | >1000 |

| N-Octyl-β-valienamine | β-Glucosidase | Potent inhibitor |

Note: IC50 values can vary significantly depending on the enzyme source and assay conditions.

Acarbose, a widely used antidiabetic drug, is a pseudo-tetrasaccharide and a potent α-glucosidase inhibitor. Voglibose, a derivative of valiolamine, is another clinically used α-glucosidase inhibitor with high potency. The data on N-substituted valiolamine derivatives suggest that appropriate N-alkylation or N-arylation can lead to inhibitors with potencies comparable to or even exceeding those of existing drugs. bohrium.com The potential of this compound lies in the possibility of combining the well-established inhibitory scaffold of validamine with the favorable binding properties of the 4-nitrophenyl group.

Future Research Trajectories and Methodological Innovations for N 4 Nitrophenyl Validamine

Development of Novel and Efficient Synthetic Routes

The current synthesis of N-(4-Nitrophenyl)validamine is primarily based on established methods, such as the reaction of validamine (B1683471) with a suitable nitrophenylating agent. researchgate.net For instance, one documented approach involves reacting validamine with 4-fluoronitrobenzene via nucleophilic aromatic substitution. mdpi.com However, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Key areas for innovation include:

Catalytic Methods: Exploring transition-metal or organocatalyzed reactions could offer milder reaction conditions and improved yields compared to traditional methods that may require harsh conditions or stoichiometric reagents.

Flow Chemistry: The application of continuous flow reactors could enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing byproduct formation.

Green Chemistry Approaches: Future syntheses will aim to utilize greener solvents, reduce the number of synthetic steps (pot-economy), and minimize waste generation, aligning with modern principles of sustainable chemistry. rsc.org For example, developing methods that work in aqueous solvents would be a significant advancement. bioorganic-chemistry.com

Table 1: Comparison of Synthetic Approaches for N-Aryl Amines

| Method | Typical Reagents | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Classical Nucleophilic Substitution | Validamine, 4-Fluoronitrobenzene, Base (e.g., Triethylamine) | High Temperature, Organic Solvent (e.g., Acetonitrile) | Straightforward, established procedure. mdpi.com | Current basis of synthesis, but can be improved for efficiency and greenness. |

| Carbamate (B1207046) Intermediate Route | 4-Nitrophenyl chloroformate, Amine | Room Temperature, Organic Solvent | Mild conditions, high yield for certain substrates. chemicalpapers.com | A potential two-step route via a carbamate intermediate could offer high purity. |

| Solvent-Free Nitrosation/Reduction | Secondary Amine, tert-Butyl Nitrite (TBN), followed by reduction | Solvent-free, mild conditions | Environmentally friendly, high efficiency, broad substrate scope. rsc.org | While focused on N-nitrosamines, adapting related nitrogen chemistry could lead to novel routes. |

| Modern Catalytic Coupling | Amine, Aryl Halide, Metal Catalyst (e.g., Pd, Cu), Base | Varies (often mild) | High efficiency, functional group tolerance, applicable to complex molecules. | Could provide a highly efficient and versatile method for synthesizing a library of derivatives. |

Application of Advanced Analytical Techniques for Enhanced Characterization

Thorough characterization is fundamental to confirming the identity, purity, and structure of this compound. While standard techniques are employed, future research will benefit from the application of more sophisticated and sensitive analytical methodologies to provide deeper structural and physicochemical insights.

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Orbitrap MS provide highly accurate mass data, which is crucial for unambiguous formula determination. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecule's precise connectivity and stereochemistry. mdpi.com

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the three-dimensional molecular structure, including the conformation of the cyclohexane (B81311) ring and the orientation of the substituents. mdpi.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is invaluable for verifying the purity of synthesized batches and for the quantitative analysis of the compound in various matrices. mdpi.com The development of sensitive and selective analytical methods is crucial, especially when detecting compounds at low concentrations. nih.gov

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Information Provided | Relevance for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, stereochemistry. | Confirms the covalent structure and relative positions of atoms. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS). | Confirms molecular formula and aids in identification. mdpi.comjcbsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -NO₂, -NH, -OH). | Verifies the incorporation of the nitrophenyl and amine groups. jcbsc.org |

| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, solid-state packing. | Provides unambiguous structural proof and conformational details. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Ensures the quality of the compound for biological and chemical studies. mdpi.comnih.gov |

Elucidation of Broader Biological System Interactions and Pathways beyond Initial Findings

Initial research has identified this compound as a substrate for 3-ketovalidoxylamine A C–N lyase, an enzyme involved in the biosynthesis of valienamine. researchgate.net However, the structural similarity of the validamine core to carbohydrates suggests a much broader potential for interaction with biological systems, particularly with carbohydrate-processing enzymes.

Future research should explore:

Glycosidase Inhibition Profile: The parent compound, validamine, is a known competitive inhibitor of β-glucosidase. medchemexpress.comacademicjournals.org A critical research trajectory is to systematically screen this compound against a panel of glycosidases (e.g., α- and β-glucosidases, mannosidases, neuraminidases) to determine if the addition of the 4-nitrophenyl group modifies this inhibitory activity or confers new specificities. The inhibition kinetics (e.g., Kᵢ, IC₅₀) and the mode of inhibition should be determined. academicjournals.org

Cellular Uptake and Metabolism: Investigating how this compound is transported into cells and how it is metabolized is crucial for understanding its biological effects. The physicochemical properties of a molecule can significantly influence its interaction with biological systems, including its biodistribution and potential for opsonization. nih.gov

Target Deconvolution Studies: If this compound demonstrates a specific biological effect in a phenotypic screen, advanced chemical biology techniques such as photo-affinity labeling coupled with proteomic analysis could be used to identify its direct protein targets within the cell. mdpi.comnih.gov This would move beyond hypothesis-driven screening to an unbiased discovery of its mechanism of action.

Exploration of this compound as a Versatile Chemical Probe for Enzyme Mechanism Studies

The unique structure of this compound makes it an excellent candidate for development as a versatile chemical probe to study enzyme mechanisms.

Chromogenic Substrate Development: The 4-nitrophenyl group is a well-established chromophore. Upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. caymanchem.com This principle is widely used in assays for enzymes like β-glucosidase, where p-nitrophenyl-β-D-glucopyranoside serves as a chromogenic substrate. academicjournals.orgbiosynth.com this compound is already a key precursor for N-p-nitrophenyl-3-ketovalidamine, a substrate used to assay 3-ketovalidoxylamine A C–N lyase. researchgate.net Future work could explore if it can act directly as a chromogenic substrate for other, yet-to-be-identified enzymes.

Mechanism-Based Inhibitor: The validamine scaffold is known to target the active sites of glycosidases. ubc.ca By modifying the this compound structure, for example by introducing reactive groups, it could be converted into a mechanism-based covalent inhibitor. Such probes are invaluable for identifying and labeling the catalytic residues within an enzyme's active site.

Fluorescent Probes: The nitrophenyl group can be chemically modified or replaced with fluorophores to create fluorescent probes. These probes would enable real-time monitoring of enzyme activity and localization within living cells using advanced microscopy techniques, similar to how naphthalimide-4-(4-nitrophenyl)thiosemicarbazide has been used to monitor viscosity and nitric oxide. nih.gov

Table 3: Applications of this compound as a Chemical Probe

| Application | Target Enzyme/Process | Mechanism | Information Gained |

|---|---|---|---|

| Substrate | 3-Ketovalidoxylamine A C–N lyase | Enzymatic conversion to N-p-nitrophenyl-3-ketovalidamine, which is then cleaved. researchgate.net | Enzyme activity, kinetic parameters (Kₘ, kcat). |

| Potential Chromogenic Substrate | Glycosidases, Amidases | Enzymatic cleavage of the C-N bond releases 4-nitrophenol. | Simple, colorimetric assay for enzyme activity screening. academicjournals.orgcaymanchem.com |

| Potential Mechanism-Based Inhibitor | Glycosidases | Covalent modification of the enzyme's active site after initial binding. ubc.ca | Identification of catalytic nucleophiles, structural studies of enzyme-inhibitor complexes. |

| Potential Fluorescent Probe | Target enzymes in living cells | Attachment of a fluorophore to the core structure. | Spatiotemporal dynamics of enzyme activity, high-throughput screening. nih.gov |

Q & A

Q. How can researchers optimize the synthesis of N-(4-nitrophenyl)validamine to improve yield and purity?

Methodological Answer:

- Multi-step synthesis pathways should be evaluated, focusing on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nitro group reduction and subsequent carboxamide coupling may require controlled pH and inert atmospheres to minimize side reactions .

- Purity can be enhanced via recrystallization using solvent systems like ethanol/water or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use H/C NMR to verify aromatic proton environments and carbonyl groups. IR spectroscopy can confirm nitrophenyl (-NO) and amide (-CONH-) functional groups .

- Chromatography : HPLC or GC-NPD (Gas Chromatography-Nitrogen Phosphorus Detection) ensures purity and detects trace impurities, especially nitro-containing byproducts .

Q. How should initial bioactivity screening for this compound be designed?

Methodological Answer:

- Prioritize in vitro assays for antimicrobial activity (e.g., broth microdilution against E. coli or C. albicans) and cytotoxicity (e.g., MTT assay on HeLa cells with IC quantification) .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves and triplicate trials .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s interactions with biological targets?

Methodological Answer:

- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants () against target enzymes like kinases or proteases .

- Receptor Modulation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to receptors like GPCRs or nuclear receptors .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Methodological Answer:

- Conduct meta-analyses of in vitro vs. in vivo studies to account for metabolic differences. For example, low cytotoxicity in cell lines (e.g., IC = 1 mM in HeLa cells) may conflict with theoretical toxicity predictions; validate via comparative studies with structural analogs .

- Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanisms .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., replacing the nitro group with methoxy or halogens) and compare bioactivity. For instance, replacing the pyridine ring in analogs with thiazole may enhance antimicrobial potency .

- Use computational tools (e.g., molecular docking) to predict binding modes and prioritize synthetic targets .

Q. How can computational modeling predict this compound’s reactivity and toxicity?

Methodological Answer:

- Calculate global reactivity descriptors (e.g., HOMO-LUMO gaps, electrophilicity index) using DFT (Density Functional Theory) to predict electron-transfer interactions relevant to carcinogenicity or therapeutic effects .

- Validate predictions with in silico toxicity databases (e.g., EPA DSSTox) .

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

Q. How does this compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

Q. What methodologies explore synergistic effects of this compound with other therapeutic agents?

Methodological Answer:

- Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) for antimicrobial synergy. For anticancer applications, combine with cisplatin or paclitaxel and assess apoptosis via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.